molecular formula C6H8BrN3 B13135189 2-Bromo-3-(hydrazinylmethyl)pyridine

2-Bromo-3-(hydrazinylmethyl)pyridine

Cat. No.: B13135189
M. Wt: 202.05 g/mol
InChI Key: GIWJERVWAKNZKN-UHFFFAOYSA-N
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Description

2-Bromo-3-(hydrazinylmethyl)pyridine: is a pyridine derivative with a bromine atom at the second position and a hydrazinylmethyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(hydrazinylmethyl)pyridine typically involves the bromination of 3-(hydrazinylmethyl)pyridine. One common method includes the following steps:

    Bromination: The starting material, 3-(hydrazinylmethyl)pyridine, is reacted with a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(hydrazinylmethyl)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The hydrazinylmethyl group can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkoxide salts. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used, while reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction.

    Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate or cesium carbonate, are used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds or other complex structures.

Scientific Research Applications

2-Bromo-3-(hydrazinylmethyl)pyridine has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug development, particularly for its ability to interact with biological targets.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(hydrazinylmethyl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydrazinylmethyl group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3-methylpyridine: Similar in structure but lacks the hydrazinylmethyl group, making it less versatile in certain reactions.

    3-Bromo-2-methylpyridine: Another structural isomer with different reactivity due to the position of the bromine atom.

    2-Bromo-3-(aminomethyl)pyridine: Similar but with an aminomethyl group instead of hydrazinylmethyl, affecting its chemical properties and reactivity.

Uniqueness

2-Bromo-3-(hydrazinylmethyl)pyridine is unique due to the presence of both the bromine atom and the hydrazinylmethyl group, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets.

Properties

Molecular Formula

C6H8BrN3

Molecular Weight

202.05 g/mol

IUPAC Name

(2-bromopyridin-3-yl)methylhydrazine

InChI

InChI=1S/C6H8BrN3/c7-6-5(4-10-8)2-1-3-9-6/h1-3,10H,4,8H2

InChI Key

GIWJERVWAKNZKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Br)CNN

Origin of Product

United States

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